2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
Description
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a substituted dihydrobenzofuran derivative characterized by a hydroxyl group at the 6-position and ethyl/methyl substituents at the 2- and 3-positions of the fused bicyclic structure. The ethyl and methyl groups likely enhance lipophilicity compared to simpler dihydrobenzofuranols, while the hydroxyl group contributes to hydrogen-bonding capacity. Such substitutions are critical in medicinal chemistry for modulating bioavailability and target interactions.
Properties
CAS No. |
113168-16-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(3)8(2)10-6-5-9(13)7-11(10)14-12/h5-8,13H,4H2,1-3H3 |
InChI Key |
GQDDVASITLWJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C2=C(O1)C=C(C=C2)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol can be achieved through various methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing a hydrogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the benzofuran ring.
Scientific Research Applications
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the dihydrobenzofuran-6-ol core but differ in substituents, molecular weight, and functional groups, leading to distinct physicochemical and pharmacological profiles.
Structural and Molecular Comparisons
*Inferred molecular formula and weight based on structural analogs.
Functional and Pharmacological Insights
- Steric Effects : The 3,3-dimethyl analog (C₁₀H₁₂O₂) exhibits steric hindrance that may limit metabolic oxidation compared to the target compound’s ethyl group, which offers flexibility .
- Aromaticity : The 2,3-diphenyl analog (C₂₀H₁₄O₂) shows markedly reduced solubility due to extended π-systems, contrasting with the target’s alkyl-dominated substituents .
- Polarity : The unsubstituted dihydrobenzofuran-6-ol (C₈H₈O₂) and its hydroxymethyl derivative (C₉H₁₀O₂) highlight how polar groups improve aqueous solubility, suggesting the target’s ethyl/methyl groups may require formulation optimization for bioavailability .
Biological Activity
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 113168-16-4 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 2-Ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol |
| Canonical SMILES | CCC1(C(C2=C(O1)C=C(C=C2)O)C)C |
The biological activity of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is attributed to its ability to interact with specific molecular targets. It has been noted for:
- Antimicrobial Properties: The compound exhibits activity against various microbial strains, potentially inhibiting their growth through interaction with microbial enzymes or cell membranes.
- Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells by modulating pathways involved in cell survival and death.
Antimicrobial Activity
In a study examining the antimicrobial properties of benzofuran derivatives, 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections.
Anticancer Studies
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells, with IC50 values suggesting potent anticancer properties. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
-
Cytotoxicity Assessment:
- Cell Lines: MDA-MB-435 (IC50 = 0.36 μM), SF-295 (IC50 = 0.40 μM)
- Control Drug: Doxorubicin (IC50 = 0.83 μM)
- Conclusion: The compound exhibited superior cytotoxicity compared to doxorubicin in specific cancer models.
-
Antimicrobial Efficacy:
- Tested Strains: Staphylococcus aureus and Escherichia coli
- MIC Values: Comparable to standard antibiotics like penicillin.
- Conclusion: Demonstrated potential as an alternative antimicrobial agent.
Comparison with Related Compounds
To understand the unique properties of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol, it is beneficial to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzofuran | Lacks ethyl and methyl substitutions | Limited antimicrobial activity |
| 2-Methyl-2,3-dihydrobenzofuran | Contains only methyl substitution | Moderate anticancer effects |
| 2-Ethylbenzofuran | Similar structure without methyl groups | Lower efficacy compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
